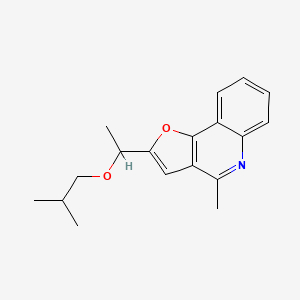
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. This tandem reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exhibiting its antimicrobial or anticancer properties .
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
Furoquinoline Derivatives: Compounds with similar fused ring structures and biological activities.
Uniqueness
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
88654-60-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO2/c1-11(2)10-20-13(4)17-9-15-12(3)19-16-8-6-5-7-14(16)18(15)21-17/h5-9,11,13H,10H2,1-4H3 |
InChI 键 |
MVWKWMZXRCSRQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















